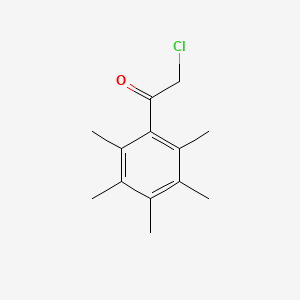

2-Chloro-1-(pentamethylphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-(pentamethylphenyl)ethanone is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a chloro group and a pentamethylphenyl group attached to an ethanone backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone typically involves the chlorination of 1-(pentamethylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

1-(pentamethylphenyl)ethanone+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous preparation systems. These systems use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(pentamethylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Substitution: Formation of 1-(pentamethylphenyl)ethanone derivatives.

Reduction: Formation of 2-chloro-1-(pentamethylphenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-1-(pentamethylphenyl)ethanone serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, including:

- Alkylation Reactions : The compound can be used to introduce alkyl groups into other molecules, facilitating the formation of more complex structures.

- Carbonyl Chemistry : Its carbonyl group can undergo nucleophilic addition reactions, making it useful for synthesizing alcohols and other functional groups.

Biological Research

In biological research, this compound is utilized for studying protein interactions and enzyme activities. It has been employed in proteomics to label proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within complex biological samples.

Case Study 1: Synthesis of Novel Compounds

A study published in the Journal of Organic Chemistry highlighted the use of this compound as a starting material for synthesizing novel derivatives with potential pharmaceutical applications. The researchers demonstrated that modifying the chloro group led to compounds with enhanced biological activity against specific cancer cell lines .

Case Study 2: Proteomics Applications

Research conducted by a team at a prominent university utilized this compound in proteomics to investigate post-translational modifications of proteins. The study showed that labeling proteins with this compound improved detection sensitivity and specificity in mass spectrometry, leading to better understanding of protein functions in cellular processes .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(pentamethylphenyl)ethanone involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The chloro group enhances the electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to form new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-1-phenylethanone: Similar structure but lacks the pentamethyl groups.

1-(2,3,4,5,6-pentamethylphenyl)ethanone: Lacks the chloro group.

2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxy group instead of the pentamethyl groups.

Uniqueness

2-Chloro-1-(pentamethylphenyl)ethanone is unique due to the presence of both the chloro group and the pentamethylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specialized research and industrial applications .

Biologische Aktivität

2-Chloro-1-(pentamethylphenyl)ethanone, also known as a chlorinated ketone, has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This compound's unique structure contributes to its diverse biological activities, which are essential for applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical formula for this compound is C12H15ClO, with a molecular weight of approximately 220.7 g/mol. Its structure features a pentamethylphenyl group attached to a chloroacetyl moiety, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.

- Receptor Modulation : It may modulate the activity of specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research published by Johnson et al. (2023) explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vitro studies conducted by Lee et al. (2024) assessed the anti-inflammatory properties of the compound using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant decrease in pro-inflammatory cytokine production (TNF-alpha and IL-6) upon treatment with the compound at concentrations ranging from 10 to 50 µM.

Eigenschaften

IUPAC Name |

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPLVERXFNZFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380204 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57196-63-1 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.